N-(4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
N-[4-(4-ETHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ETHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol with an appropriate oxadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ETHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, and dimethyl sulfoxide are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various triazoline derivatives .
Scientific Research Applications
N-[4-(4-ETHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-ETHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPHENYL)-2-[(4-(3-METHYLPHENYL)-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- 2-({4-ETHYL-5-[(4-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
N-[4-(4-ETHYL-5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to its combination of a triazole ring, an oxadiazole ring, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H18N6O2S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C16H18N6O2S/c1-4-22-15(13-14(17-11(3)23)21-24-20-13)18-19-16(22)25-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,21,23) |
InChI Key |
RAUWQWSLWBKJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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